
1-Chloro-3-((chloromethoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-((chloromethoxy)methyl)benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a chlorine atom and a chloromethoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-((chloromethoxy)methyl)benzene can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzyl alcohol with formaldehyde in the presence of hydrochloric acid. The reaction mixture is cooled to 5°C, and hydrogen chloride gas is bubbled through until saturation is achieved. The mixture is then further treated with hydrogen chloride at 10°C. The product is isolated by drying with anhydrous calcium chloride and purified by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-((chloromethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is benzyl alcohol.
Scientific Research Applications
1-Chloro-3-((chloromethoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-((chloromethoxy)methyl)benzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
1-Chloro-3-methylbenzene: This compound has a similar structure but lacks the chloromethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-3-(chloromethyl)benzene: This compound is closely related but has a different substitution pattern, affecting its reactivity and applications.
1-Chloro-4-methylbenzene: Another similar compound with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 1-Chloro-3-((chloromethoxy)methyl)benzene is unique due to the presence of both chlorine and chloromethoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-3-(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c9-6-11-5-7-2-1-3-8(10)4-7/h1-4H,5-6H2 |
InChI Key |
TYAKKQLLADRTPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


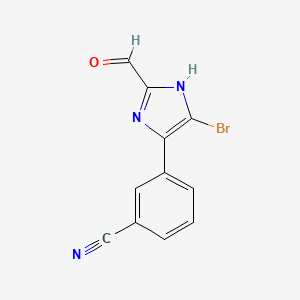
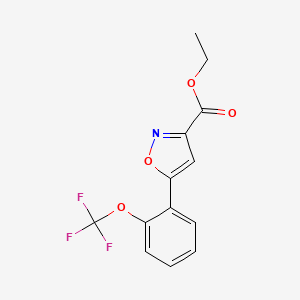
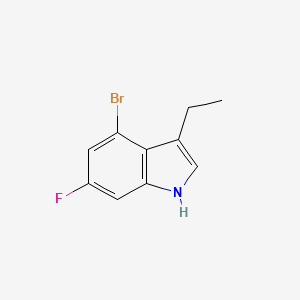
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
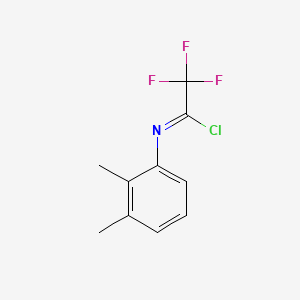
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)

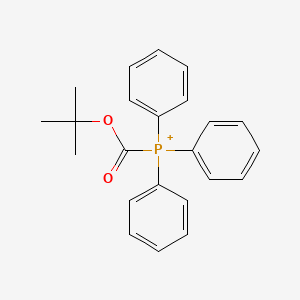
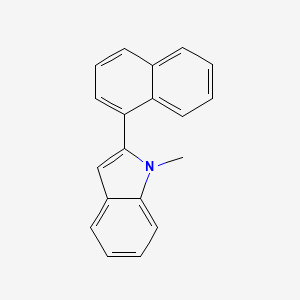

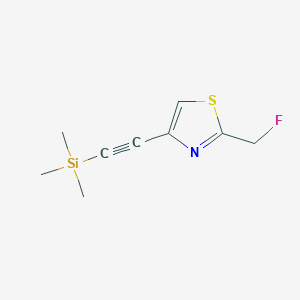
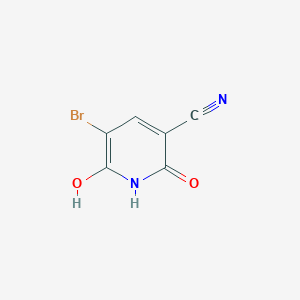

![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
